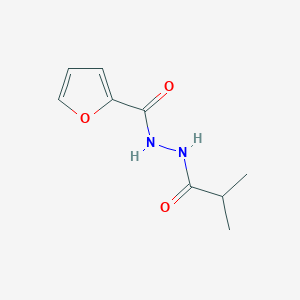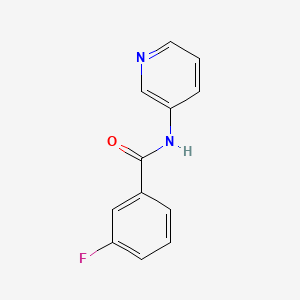
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one, also known as DTCM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DTCM is a chromone derivative that has been shown to exhibit a broad range of biological activities, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activity of matrix metalloproteinase-2, an enzyme that plays a role in cancer invasion and metastasis. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activation of nuclear factor kappa B, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been shown to exhibit a broad range of biochemical and physiological effects. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited antioxidant activity, suggesting that it could be used to protect against oxidative stress. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited anticoagulant activity, suggesting that it could be used to prevent blood clotting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its effects on other signaling pathways and enzymes to gain a better understanding of its mechanism of action. Additionally, further studies are needed to investigate the safety and toxicity of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in vivo.
Métodos De Síntesis
The synthesis of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one involves the reaction of 6,8-dichloro-4H-chromen-4-one with thiomorpholine and formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited potent antitumor activity against human hepatocellular carcinoma cells, making it a promising candidate for the development of anticancer drugs. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited significant anti-inflammatory activity, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-5-11-13(18)9(7-17-1-3-20-4-2-17)8-19-14(11)12(16)6-10/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODCRTLDMYOOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)



![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)


![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)